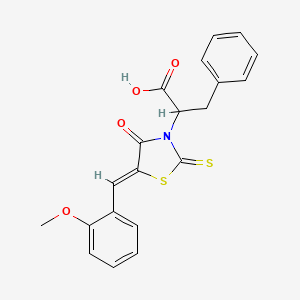
(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C20H17NO4S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of thiazolidinone, closely related to the specified compound, and evaluated their antimicrobial efficacy. These derivatives have shown promising results against a range of bacterial and fungal pathogens:
Antimicrobial Activity : Derivatives have been synthesized and tested for their activity against Gram-positive and Gram-negative bacteria, with some compounds showing good to moderate activity. Specifically, certain derivatives exhibited very good activity against Gram-positive bacteria like B. subtilus and S. aureus, comparable to standard drugs such as Ampicillin but lower than Ciprofloxacin (Pansare & Devan, 2015). Additionally, rhodanine-3-acetic acid-based amides and esters were active against mycobacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations indicating significant antibacterial activity (Krátký, Vinšová, & Stolaříková, 2017).
Antifungal Activity : The antimicrobial and antifungal activity evaluation of thiazolidine-2,4-dione derivatives revealed some compounds demonstrating weak to moderate antibacterial and antifungal effects, highlighting their potential in treating infections caused by these microorganisms (Alhameed et al., 2019).
Anticancer Activity
Research on thiazolidinone derivatives has also extended into evaluating their potential anticancer effects. These compounds have been tested across various cancer cell lines, showing promising anticancer activities:
- Anticancer Potential : A study synthesized a series of thiazolidinone derivatives and evaluated their in vitro antimicrobial and anticancer potentials. Some compounds exhibited significant activity against human tumor cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, with certain derivatives identified as potent anticancer agents (Deep et al., 2016). Another study focused on derivatives with a benzothiazole moiety, finding that two compounds revealed anticancer activity on several cancer cell lines, indicating the role of structural modifications in enhancing biological activity (Havrylyuk et al., 2010).
Propriétés
IUPAC Name |
2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S2/c1-25-16-10-6-5-9-14(16)12-17-18(22)21(20(26)27-17)15(19(23)24)11-13-7-3-2-4-8-13/h2-10,12,15H,11H2,1H3,(H,23,24)/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPNZLDYZKVEOI-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2354538.png)

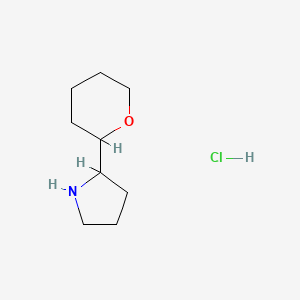
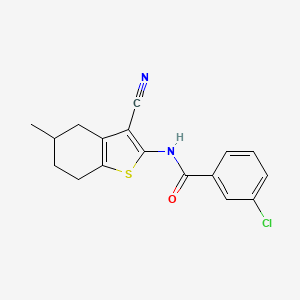
![1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2354546.png)

![N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide](/img/structure/B2354548.png)

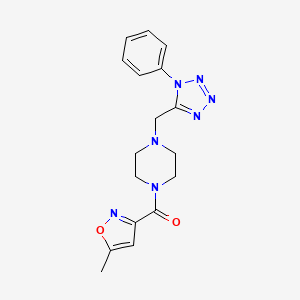
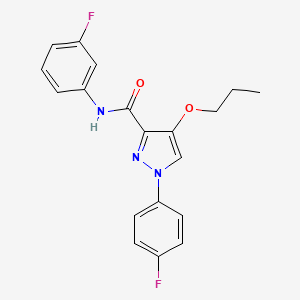

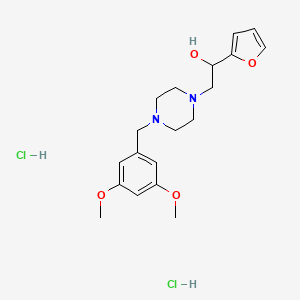
![5-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2354560.png)